2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide
Description
2-Chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative characterized by a chlorinated and difluorinated aromatic ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge. Its molecular formula is C₁₃H₁₄ClF₂NO₂, with a molecular weight of 305.71 g/mol. The compound’s structure combines halogenated aromaticity with a polar oxygen-containing heterocycle, which may influence its solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO2/c13-9-5-11(15)10(14)4-8(9)12(17)16-6-7-2-1-3-18-7/h4-5,7H,1-3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNOICAFXCTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Halogenation: Introduction of chlorine and fluorine atoms.
Amidation: Formation of the benzamide structure by reacting the amine with an appropriate acid chloride.
Substitution: Introduction of the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one or more substituents on the benzene ring.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reagents such as chlorine and fluorine sources.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling using organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzamide derivatives, while substitution reactions may introduce different functional groups onto the benzene ring.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamides
Key Observations:
In contrast, etobenzanid and diflufenican utilize chlorine or fluorine substitutions for herbicidal activity, targeting plant-specific enzymes. Fluorine in the target compound may improve bioavailability compared to purely chlorinated analogs due to its smaller atomic radius and stronger C-F bonds.
Compounds with thiazole (e.g., ) or indole (e.g., ) substituents exhibit distinct electronic and steric profiles, which may modulate receptor binding or pharmacokinetics.
Biological Activity :
- While the target compound lacks explicit activity data, structurally related benzamides like diflufenican and etobenzanid demonstrate that amide-linked heterocycles are critical for targeting enzymes or cellular processes. The oxolane moiety in the target compound may confer unique interactions with biological targets, warranting further investigation.
Biological Activity
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.
- Molecular Formula : C12H12ClF2NO2
- Molecular Weight : 275.68 g/mol
- CAS Number : 692269-75-3
This compound features a benzamide core with specific substitutions that may influence its biological activity. The presence of chlorine and fluorine atoms is particularly noteworthy as these halogens can significantly enhance the lipophilicity and bioactivity of organic molecules.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : It potentially inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antiproliferative effects on tumor cells, promoting apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : A study on structurally related compounds demonstrated significant HDAC inhibition with IC50 values indicating potent activity against cancer cell lines. For instance, compounds with similar fluorine substitutions showed enhanced selectivity for HDAC3, which is crucial for therapeutic applications in oncology .
- In Vitro Studies : In vitro assays have shown that derivatives of benzamide compounds can induce cell death in various cancer cell lines, including HepG2 cells. The mechanism involves promoting apoptosis through G2/M phase arrest .
Experimental Data
A comparative analysis of the biological activities of various benzamide derivatives is presented in the following table:
| Compound | IC50 (μM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | TBD | HDAC3 | Antitumor |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | 1.30 | HDAC1/HDAC3 | Antitumor |
| SAHA (Suberoylanilide hydroxamic acid) | 17.25 | HDAC | Antitumor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
